3-bromo-5-(pentafluoroethoxy)pyridine
Description
3-Bromo-5-(pentafluoroethoxy)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position and a pentafluoroethoxy (-OC₂F₅) group at the 5-position. The pentafluoroethoxy group, with its strong electron-withdrawing nature, likely enhances metabolic stability and influences reactivity in cross-coupling reactions compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-bromo-5-(1,1,2,2,2-pentafluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-4-1-5(3-14-2-4)15-7(12,13)6(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJGERHJYIXZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(pentafluoroethoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with pentafluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-bromo-5-hydroxypyridine+pentafluoroethanol→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as described above. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(pentafluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-5-(pentafluoroethoxy)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in designing new compounds with desired properties.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the biological activity of the resulting compounds.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-bromo-5-(pentafluoroethoxy)pyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pentafluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 3-bromo-5-(pentafluoroethoxy)pyridine and related compounds:
Key Observations:
- Electron-Withdrawing Effects : The pentafluoroethoxy group (-OC₂F₅) is significantly more electronegative than methoxy (-OCH₃) or ethoxy (-OC₂H₅), making the pyridine ring more electron-deficient. This enhances stability against nucleophilic attack and may improve binding affinity in biological targets .
- Biological Activity: Compounds like 3-bromo-5-(2,5-difluorophenyl)pyridine exhibit notable antimicrobial and nonlinear optical properties due to aromatic fluorine substituents, which enhance intermolecular interactions . In contrast, the pentafluoroethoxy group’s steric bulk and electronegativity may favor applications in kinase inhibitors or antiviral agents, as seen in related isothiazolo-pyridine derivatives .
- Synthetic Utility : Ethoxy and methoxy derivatives are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), but the pentafluoroethoxy group’s strong electron-withdrawing nature could alter reaction kinetics or regioselectivity .
Computational and Experimental Insights
- The pentafluoroethoxy analog may exhibit even lower HOMO-LUMO gaps due to enhanced electron-withdrawing effects .
- Thermodynamic Stability : Natural bond orbital (NBO) analysis indicates that electron-withdrawing substituents stabilize pyridine derivatives by reducing charge density on the ring. For example, the trifluoromethyl (-CF₃) group in 3-bromo-5-(trifluoromethyl)pyridine increases thermal stability compared to methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
